
Rebamipide
概要
説明
準備方法
合成経路と反応条件: レバミピドは、様々な経路で合成できます。 一般的な方法の1つは、2-オキソ-1,2-ジヒドロキノリン-4-カルボン酸と4-クロロベンゾイルクロリドを塩基の存在下で反応させ、続いてグリシンと反応させる方法です . 反応条件には、通常、ジメチルスルホキシドまたはジクロロメタンなどの溶媒を使用し、結晶化のために約4℃の温度で行います .
工業的製造方法: レバミピドの工業的製造には、化合物の様々な多形体と溶媒和物を得るための、大規模な溶媒結晶化技術が使用されます . このプロセスには、再結晶、示差熱分析、熱重量分析、粉末X線回折などのステップが含まれ、最終製品の純度と安定性を保証します .
化学反応の分析
反応の種類: レバミピドは、以下のを含む様々な化学反応を起こします。
酸化: キノリン-4-オン誘導体を生成するために酸化できます。
還元: 還元反応により、異なるヒドロキノリン誘導体に変化させることができます。
置換: 置換反応は、ベンゾイルまたはキノリン-4-オン部分で起こることがあります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲン、アルキル化剤、求核剤などの試薬が、様々な条件下で使用されます。
主な生成物: これらの反応から生成される主な生成物には、様々なキノリン-4-オンおよびヒドロキノリン誘導体が含まれており、異なる薬理作用を持つ可能性があります .
科学研究への応用
レバミピドは、幅広い科学研究への応用があります。
科学的研究の応用
Gastrointestinal Applications
Rebamipide was originally developed in Japan for the treatment of peptic ulcers. Its mechanisms include:
- Stimulation of Mucosal Defense : this compound enhances the synthesis of mucus and prostaglandins, which are crucial for mucosal protection against gastric acid and irritants .
- Reduction of Inflammation : It inhibits the production of reactive oxygen species and inflammatory cytokines, contributing to its anti-inflammatory properties .
Clinical Efficacy in Peptic Ulcer Disease
A multicenter, randomized, double-blind, placebo-controlled trial demonstrated that high-dose this compound significantly reduced mucosal breaks in patients with nonsteroidal anti-inflammatory drug (NSAID)-induced enteropathy . The study showed:
- Mucosal Healing : After 8 weeks, the this compound group had a higher rate of complete mucosal healing (32%) compared to placebo (7.7%) although this was not statistically significant (p = 0.13) .
- Improvement in Intestinal Damage : The severity of intestinal damage improved significantly as assessed by the Lewis score (p = 0.02) .
Helicobacter pylori Eradication
This compound has been shown to enhance the effectiveness of H. pylori eradication therapies. A study indicated that adding this compound to standard eradication regimens significantly increased negative outcomes for H. pylori infections:
- Efficacy Improvement : The addition of this compound resulted in an 88% negative result rate compared to 70% in the control group (p = 0.027) .
- Safety Profile : Side effects were minimal, with only mild allergic reactions reported .
Ophthalmic Applications
This compound is marketed as an ophthalmic solution for treating dry eye syndrome. Its protective effects on ocular surface cells have been documented:
- Cell Survival Promotion : Studies show that this compound protects lacrimal duct epithelial cells from inflammatory damage and preserves their barrier function .
- Postoperative Success : The use of this compound post-surgery has been linked to increased rates of success in procedures aimed at treating lacrimal duct obstructions .
Pharmacokinetic Interactions
Research indicates that this compound can alter the pharmacokinetics of co-administered NSAIDs like diclofenac, potentially enhancing their gastrointestinal safety profile:
- Drug Interaction Studies : When this compound was administered alongside diclofenac, significant changes in pharmacokinetic parameters were observed, suggesting a protective role against NSAID-induced gastrointestinal damage .
Potential Anti-Cancer Effects
Emerging research suggests that this compound may have anti-cancer properties, particularly concerning gastric cancer:
- Inhibition of Tumor Growth : this compound has demonstrated inhibitory effects on gastric cancer cell proliferation, indicating a potential role in cancer therapy .
Safety and Adverse Effects
The safety profile of this compound has been evaluated across various studies:
作用機序
レバミピドは、胃粘膜におけるプロスタグランジンE2のレベルを上昇させることで作用し、胃粘液、胃粘膜血流、および胃アルカリの分泌を上昇させます . フリーラジカルを消去し、シクロオキシゲナーゼ-2をコードする遺伝子を一時的に活性化することで、胃粘膜細胞の増殖を促進し、胃粘膜の損傷を減少させます .
類似の化合物との比較
類似の化合物:
シメチジン: 潰瘍の治療に使用されますが、ヒスタミン受容体を阻害することで作用します。
ミソプロストール: 胃保護に使用されるプロスタグランジンアナログですが、副作用が異なります。
サクラレート: 潰瘍上に保護層を形成しますが、同じようなフリーラジカル消去特性はありません。
独自性: レバミピドは、粘膜防御の強化、フリーラジカルの消去、シクロオキシゲナーゼ-2をコードする遺伝子の活性化という独自の能力を持つため、粘膜保護と潰瘍治癒に非常に効果的です .
類似化合物との比較
Cimetidine: Used for treating ulcers but works by inhibiting histamine receptors.
Misoprostol: A prostaglandin analog used for gastric protection but has different side effects.
Sucralfate: Forms a protective barrier on ulcers but does not have the same free radical scavenging properties.
Uniqueness: Rebamipide is unique in its ability to enhance mucosal defense, scavenge free radicals, and activate genes encoding cyclooxygenase-2, making it highly effective for mucosal protection and ulcer healing .
生物活性
Rebamipide is a mucosal protective agent primarily used in the treatment of gastric ulcers and gastritis. Its biological activity encompasses various mechanisms that contribute to its therapeutic effects, particularly in gastrointestinal disorders. This article reviews the biological activity of this compound, including its mechanisms of action, clinical studies, and implications for treatment.
This compound exhibits several biological activities that are crucial for its therapeutic effects:
- Mucosal Protection : this compound enhances the synthesis of mucus glycoproteins and stimulates prostaglandin production, which helps protect the gastric mucosa from damage caused by irritants such as NSAIDs and H. pylori infection .
- Anti-inflammatory Effects : It inhibits the production of reactive oxygen species (ROS), inflammatory cytokines, and chemokines, thereby reducing inflammation in the gastric mucosa . Specifically, this compound has been shown to downregulate phospholipase D (PLD) expression, which is involved in inflammatory processes and cancer cell proliferation .
- Antioxidant Properties : The compound demonstrates antioxidant activity, which contributes to its protective effects against oxidative stress in gastric tissues .
- Inhibition of Cancer Cell Growth : Studies have indicated that this compound can inhibit the growth of gastric cancer cells by downregulating genes involved in proliferation and invasion, such as c-Myc and cyclin D1 .
Table 1: Summary of Key Clinical Studies on this compound
Case Studies
Case Study 1: H. pylori Eradication
In a study involving Egyptian patients, the addition of this compound to standard eradication therapy for H. pylori significantly improved outcomes, with only 12% of patients remaining positive for the infection compared to 30% in the control group . This underscores this compound's role in enhancing treatment efficacy.
Case Study 2: NSAID-Induced Damage
The CREAM study demonstrated that patients receiving high-dose this compound showed a significant decrease in gastrointestinal mucosal damage caused by NSAIDs after eight weeks of treatment . The severity of intestinal damage was also significantly improved in the this compound group compared to placebo.
Implications for Treatment
This compound's multifaceted biological activity makes it a valuable therapeutic agent for various gastrointestinal conditions:
- Chronic Gastritis and Ulcers : Its ability to protect the gastric mucosa and promote healing makes it suitable for treating chronic gastritis and peptic ulcers.
- Cancer Therapy : The inhibition of cancer cell proliferation suggests potential applications in adjunctive cancer therapy, particularly for gastric cancer.
- Preventive Use with NSAIDs : Continuous co-prescription with NSAIDs can prevent gastrointestinal complications, thus improving patient safety during long-term NSAID therapy.
特性
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLWOAVDORUJLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045937 | |
Record name | Rebamipide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90098-04-7 | |
Record name | Rebamipide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90098-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rebamipide [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090098047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rebamipide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11656 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | rebamipide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Rebamipide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rebamipide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REBAMIPIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR583V32ZR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。